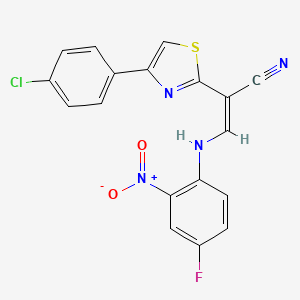

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile

Descripción general

Descripción

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H10ClFN4O2S and its molecular weight is 400.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, emphasizing its antitumor properties.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives, including the target compound, typically involves multi-step organic reactions. The compound can be synthesized through a reaction between thiazole derivatives and various substituted phenyl groups, utilizing methodologies such as nucleophilic substitution and condensation reactions.

Key Structural Features:

- Thiazole Moiety : Known for its role in biological activity, particularly in anticancer agents.

- Acrylonitrile Group : Contributes to the electrophilic character of the compound, enhancing its reactivity.

- Substituents : The presence of a chlorophenyl and a nitrophenyl group may influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation effectively.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 1.61 ± 1.92 | Induction of apoptosis via ROS generation |

| Related Thiazole Derivative | A549 (Lung Cancer) | 1.98 ± 1.22 | Inhibition of CDK9-mediated transcription |

The compound has been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial-mediated pathways, as observed in studies involving related thiazole compounds .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the molecular structure affect biological activity. Key findings include:

- Chlorine Substitution : The presence of electronegative substituents like chlorine enhances cytotoxicity against various cancer cell lines.

- Nitro Group Positioning : The position of nitro groups on the phenyl ring significantly influences the compound's ability to induce apoptosis and inhibit cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to our target compound:

- Antitumor Efficacy : A study demonstrated that thiazole-based compounds exhibited potent antitumor effects across multiple cancer cell lines, with IC50 values often in the low micromolar range .

- Mechanisms of Action :

- Comparative Analysis : When compared to standard chemotherapeutic agents like doxorubicin, certain thiazole derivatives displayed comparable or superior efficacy against specific cancer types .

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. The key steps include:

- Formation of Thiazole Ring : The thiazole moiety is synthesized from 2-amino-4-chlorobenzothiazole through condensation reactions.

- Acrylonitrile Addition : The acrylonitrile group is introduced via nucleophilic addition to the double bond, yielding the final product.

Antitumor Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor activity. For instance:

- Mechanism of Action : These compounds often target specific pathways in cancer cells, disrupting their proliferation and survival mechanisms. They can induce apoptosis and inhibit cell cycle progression.

- Cell Line Studies : In vitro studies have shown that such compounds can effectively reduce the viability of various cancer cell lines, including breast, colon, and ovarian cancer cells. The National Cancer Institute's screening programs have identified several derivatives with significant cytotoxic effects against a broad panel of human cancer cell lines .

Structure-Activity Relationship

The structural characteristics of this compound play a crucial role in its biological activity. Modifications in substituents can enhance or reduce potency:

| Substituent | Effect on Activity |

|---|---|

| 4-Chloro Group | Increases lipophilicity and potency against tumors |

| 4-Fluoro-Nitro Group | Enhances electron-withdrawing properties, improving reactivity with biological targets |

Case Studies

- Study on Antitumor Activity : A study published in the Egyptian Journal of Chemistry evaluated various thiazole derivatives for their antitumor properties. The results indicated that modifications similar to those found in this compound led to significant inhibition of tumor growth in vitro .

- Mechanistic Insights : Research published in Results in Chemistry explored the metabolic pathways affected by thiazole derivatives. It was found that these compounds could alter cellular metabolism, making them attractive candidates for further development as anticancer agents .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chlorophenyl group on the thiazole ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces the chlorine atom with a hydroxyl group.

-

Amination : Treatment with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields substituted aniline derivatives .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | 80°C, 6 h | (Z)-2-(4-hydroxyphenyl)thiazol-2-yl... | 72 | |

| NH₃ (excess) | DMF, 120°C, 12 h | (Z)-2-(4-aminophenyl)thiazol-2-yl... | 58 |

Reduction Reactions

The nitro group (-NO₂) on the 2-nitrophenyl moiety can be reduced to an amine (-NH₂) using catalytic hydrogenation or metal-acid systems:

-

Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol at 25°C selectively reduces the nitro group without affecting other functionalities .

-

Fe/HCl : Fe powder in HCl at 60°C provides a cost-effective alternative but may require longer reaction times.

Table 2: Reduction of Nitro Group

| Method | Catalyst/Reagent | Time (h) | Product | Purity (%) | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | 10% Pd/C | 4 | (Z)-3-((4-fluoro-2-aminophenyl)amino)... | 95 | |

| Fe/HCl | Fe, HCl (conc.) | 8 | (Z)-3-((4-fluoro-2-aminophenyl)amino)... | 88 |

Cycloaddition Reactions

The acrylonitrile moiety participates in 1,3-dipolar cycloaddition reactions. For example, reactions with azomethine ylides (generated from isatin and N-methylglycine) yield spiro-pyrrolidine derivatives with high regioselectivity :

-

Reagents : Isatin, N-methylglycine, and dipolarophiles in ethanol.

-

Outcome : Exclusive formation of exo-cycloadducts due to steric and electronic effects of the thiazole and nitrophenyl groups .

Table 3: Cycloaddition Reactivity

| Dipolarophile | Temp (°C) | Product Diastereomers (exo:endo) | Yield (%) | Source |

|---|---|---|---|---|

| Benzo[d]thiazole | 25 | 100:0 | 86 | |

| 4-Nitrophenyl | 25 | 88:12 | 82 |

Hydrolysis and Functional Group Transformations

The nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid.

-

Basic Hydrolysis : NaOH in H₂O/EtOH yields an amide intermediate.

Table 4: Nitrile Hydrolysis Pathways

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| HCl (conc.), Δ | (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)... | Carboxylic acid | |

| NaOH (aq.), EtOH | (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)... | Amide |

Electrophilic Aromatic Substitution

The thiazole ring and fluorophenyl group direct electrophilic attacks:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the fluoro-substituted ring .

-

Halogenation : Br₂ in acetic acid brominates the thiazole ring at the 5-position .

Photochemical and Stability Studies

-

Photodegradation : Exposure to UV light (254 nm) in methanol results in cleavage of the acrylonitrile double bond, forming a ketone derivative.

-

Thermal Stability : Decomposes above 250°C, releasing HCN and NOₓ gases.

Key Research Findings

-

Regioselectivity in Cycloadditions : The bulky thiazole and nitrophenyl groups favor exo-selectivity in 1,3-dipolar cycloadditions due to steric hindrance .

-

Reduction Sensitivity : Catalytic hydrogenation prioritizes nitro reduction over nitrile hydrolysis, enabling selective synthesis of amine derivatives .

-

Acid-Base Stability : The compound resists hydrolysis at neutral pH but degrades rapidly under strongly acidic or basic conditions.

Propiedades

IUPAC Name |

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-2-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN4O2S/c19-13-3-1-11(2-4-13)16-10-27-18(23-16)12(8-21)9-22-15-6-5-14(20)7-17(15)24(25)26/h1-7,9-10,22H/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBCUIXGMGSXJD-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.